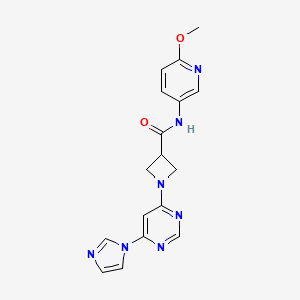
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O2 and its molecular weight is 351.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N6O, with a molecular weight of approximately 314.36 g/mol. The structure features an azetidine ring, an imidazole-pyrimidine moiety, and a methoxypyridine substituent, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole and pyrimidine rings are known to interact with various enzymes, potentially acting as inhibitors. For instance, similar compounds have shown inhibition of kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, particularly against bacterial strains. Its structure suggests potential interactions with bacterial DNA or protein synthesis pathways.
- Anticancer Activity : Compounds with similar scaffolds have demonstrated antiproliferative effects in various cancer cell lines, suggesting that this compound could inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.2 | Effective against resistant strains. |
| Anticancer | HCT116 (Colon Cancer) | 12.5 | Induces apoptosis at higher concentrations. |
| Enzyme Inhibition | PI3K | 8.0 | Competitive inhibitor based on docking studies. |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to the target molecule:
- Antitubercular Activity : A study synthesized a series of pyrimidine derivatives similar to our compound and evaluated their activity against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .
- Anticancer Studies : In vitro assays on various cancer cell lines revealed that derivatives with similar structural motifs exhibited potent antiproliferative effects, with some compounds showing IC50 values below 10 μM against breast and colon cancer cell lines .
- Toxicity Assessments : Toxicity studies conducted on human embryonic kidney cells (HEK293) indicated that many derivatives were non-toxic at therapeutic concentrations, making them suitable candidates for further development .
特性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-26-16-3-2-13(7-19-16)22-17(25)12-8-24(9-12)15-6-14(20-10-21-15)23-5-4-18-11-23/h2-7,10-12H,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIFWXIURDJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














